5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol
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Overview
Description
5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. For instance, the reaction of 2-aminopyridine with 1,4-diketones under acidic conditions can yield the desired naphthyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often carried out in polar solvents.
Major Products Formed:
Oxidation: Naphthyridine N-oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1,5-Naphthyridine: A parent compound with a similar ring structure but lacking the tetrahydro and hydroxyl groups.
1,6-Naphthyridine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
1,8-Naphthyridine: An isomer with nitrogen atoms at different positions, leading to distinct chemical properties.
Uniqueness: 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol is unique due to its specific ring structure and functional groups, which confer distinct reactivity and biological activity. Its tetrahydro and hydroxyl groups make it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
CAS No. |
1780424-98-7 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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